molecular formula C14H13N5O2 B2796939 N-(1H-INDAZOL-6-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE CAS No. 1421469-30-8

N-(1H-INDAZOL-6-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE

Cat. No.: B2796939
CAS No.: 1421469-30-8
M. Wt: 283.291
InChI Key: CHHROXNXWODBOW-UHFFFAOYSA-N
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Description

N-(1H-INDAZOL-6-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound contains an indazole moiety fused with a pyrazolo[5,1-b][1,3]oxazine ring system, making it a valuable subject for research in medicinal chemistry and pharmacology.

Mechanism of Action

Target of Action

Indazole-containing compounds have been known to target a variety of enzymes and receptors, including phosphoinositide 3-kinase δ , CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and survival.

Mode of Action

Indazole-containing compounds generally work by inhibiting, regulating, or modulating their targets . This can lead to changes in the activity of the target proteins, ultimately affecting the cellular processes they are involved in.

Biochemical Pathways

For instance, inhibition of phosphoinositide 3-kinase δ could affect the PI3K/Akt signaling pathway, which is involved in cell survival and growth .

Pharmacokinetics

Imidazole, a structural motif present in the compound, is known to be highly soluble in water and other polar solvents , which could potentially influence the compound’s bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-INDAZOL-6-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate hydrazine derivatives with substituted benzaldehydes, followed by further functionalization to introduce the oxazine ring. Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate the formation of the indazole core .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using scalable processes, and employing cost-effective reagents and catalysts. Industrial synthesis may also involve continuous flow chemistry techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(1H-INDAZOL-6-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the indazole and oxazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(1H-INDAZOL-6-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1H-indazole-3-carboxamide: Shares the indazole core but lacks the oxazine ring.

    Pyrazolo[3,4-d]pyrimidine derivatives: Similar fused ring systems but different heterocyclic components.

    Benzoxazine derivatives: Contain the oxazine ring but different substituents.

Uniqueness

N-(1H-INDAZOL-6-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE is unique due to its specific combination of indazole and oxazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biochemical interactions.

Properties

IUPAC Name

N-(1H-indazol-6-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c20-14(12-7-13-19(18-12)4-1-5-21-13)16-10-3-2-9-8-15-17-11(9)6-10/h2-3,6-8H,1,4-5H2,(H,15,17)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHROXNXWODBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)NC3=CC4=C(C=C3)C=NN4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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